molecular formula C9H6N2O2 B019025 4-Nitrocinnamonitrile CAS No. 29246-70-6

4-Nitrocinnamonitrile

Cat. No.: B019025
CAS No.: 29246-70-6
M. Wt: 174.16 g/mol
InChI Key: HLFGEWUHBJJYKR-OWOJBTEDSA-N
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Description

Significance within Contemporary Chemical Synthesis and Organic Chemistry

4-Nitrocinnamonitrile is a valuable building block in organic synthesis. wikipedia.orgamerigoscientific.comsigmaaldrich.com Its structure, featuring a nitro group, a nitrile group, and an α,β-unsaturated system, provides multiple reactive sites for a variety of chemical transformations. Nitro-containing compounds are significant in the synthesis of drugs, natural products, and other therapeutics. rsc.orgfrontiersin.org The nitrile group is also a key functional group in medicinal chemistry due to its compact nature, hydrogen bond accepting ability, and metabolic stability. rsc.org

This compound serves as a versatile intermediate for the synthesis of more complex molecules. For instance, it can be reduced to form 4-aminocinnamonitrile, a precursor for azo dyestuffs. prepchem.comprepchem.comgoogle.com The presence of the nitro group, a strong electron-withdrawing group, activates the double bond for nucleophilic addition reactions, a fundamental process in forming new carbon-carbon bonds. scielo.br

Overview of Strategic Research Directions

Current research involving this compound and related α,β-unsaturated nitriles is multifaceted. A significant area of investigation is the development of novel and more efficient synthetic methodologies. This includes the exploration of green chemistry approaches, such as using environmentally friendly solvents and recyclable catalysts, to produce these compounds. numberanalytics.comrsc.org

Another key research direction is the application of these compounds in the synthesis of biologically active molecules and functional materials. rsc.org The unique electronic properties conferred by the nitro and cyano groups make them interesting candidates for materials science applications. Furthermore, the development of stereoselective synthesis methods to control the geometry of the double bond (E/Z isomerism) is a continuous focus, as the stereochemistry can significantly impact the biological activity of the final products. nih.govtandfonline.com

Historical Context and Evolution of Synthetic Methodologies for α,β-Unsaturated Nitriles

The synthesis of α,β-unsaturated nitriles is a classic area of organic chemistry. One of the earliest and most fundamental methods is the Knoevenagel condensation, first described in the late 19th century. numberanalytics.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326), in the presence of a weak base. scielo.brslideshare.net The reaction between 4-nitrobenzaldehyde (B150856) and an active methylene compound is a common route to this compound. scielo.br

Over the years, numerous other methods have been developed, offering improvements in yield, stereoselectivity, and substrate scope. The Wittig reaction and its modifications, like the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for creating carbon-carbon double bonds with good control over stereochemistry. nih.govtandfonline.comresearchgate.net The HWE reaction, in particular, is noted for its ability to produce (E)-α,β-unsaturated nitriles with high selectivity. researchgate.netacs.orgnih.gov More recent advancements include the use of organoarsine-mediated Wittig reactions and copper-catalyzed debrominative cyanation of gem-dibromoolefins. rsc.orgnih.gov These modern methods often feature milder reaction conditions and greater functional group tolerance. acs.org

Below is a table summarizing some key synthetic methods for α,β-unsaturated nitriles:

Reaction Description Key Features
Knoevenagel CondensationCondensation of an aldehyde or ketone with an active methylene compound. scielo.brnumberanalytics.comslideshare.netOne of the oldest methods, often uses a weak base as a catalyst. numberanalytics.com
Wittig ReactionReaction of an aldehyde or ketone with a phosphonium (B103445) ylide. nih.govresearchgate.netWidely used for C=C bond formation, can have issues with stereoselectivity for α,β-unsaturated nitriles. nih.gov
Horner-Wadsworth-Emmons (HWE) ReactionA modification of the Wittig reaction using phosphonate (B1237965) carbanions. tandfonline.comresearchgate.netOften provides excellent (E)-selectivity and uses easily removable byproducts. researchgate.netacs.org
Copper-Catalyzed CyanationDebrominative cyanation of gem-dibromoolefins using a copper catalyst. rsc.orgA modern approach using readily available starting materials. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-nitrophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFGEWUHBJJYKR-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27892-88-2
Record name Cinnamonitrile, p-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027892882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Chemical and Spectroscopic Data of 4 Nitrocinnamonitrile

Catalytic Synthesis Approaches

Modern synthetic chemistry has developed several catalytic routes to access α,β-unsaturated nitriles efficiently. These methods offer advantages over traditional stoichiometric reactions by providing higher yields, greater selectivity, and milder reaction conditions, often utilizing more accessible starting materials.

An efficient and practical catalytic method for synthesizing α,β-unsaturated nitriles involves the copper-catalyzed debrominative cyanation of gem-dibromoolefins. rsc.orgrsc.org This approach utilizes inexpensive and readily available reagents to convert easily accessible gem-dibromoolefins into the desired nitrile products in high yields. rsc.org For instance, the reaction of 1-(2,2-dibromovinyl)-4-nitrobenzene, a direct precursor, can be effectively converted to this compound under optimized conditions. rsc.org

The general protocol employs copper(I) oxide (Cu₂O) as the catalyst, L-proline as a ligand, and sodium cyanide (NaCN) as the cyanide source in a solvent like dimethylformamide (DMF). rsc.orgrsc.org This system has proven effective for a range of aromatic gem-dibromoolefins, consistently producing the thermodynamically stable E-isomer as the major product. rsc.org

Table 1: Copper-Catalyzed Synthesis of α,β-Unsaturated Nitriles from Various Gem-Dibromoolefins rsc.org

EntrySubstrate (Gem-Dibromoolefin)Product (α,β-Unsaturated Nitrile)Yield (%)E/Z Ratio
1(2,2-Dibromovinyl)benzeneCinnamonitrile (B126248)828:1
21-(2,2-Dibromovinyl)-4-methylbenzene4-Methylcinnamonitrile856:1
31-(2,2-Dibromovinyl)-4-methoxybenzene4-Methoxycinnamonitrile784:1
41-(2,2-Dibromovinyl)-4-nitrobenzeneThis compound86>99:1 (E only)
51-(2,2-Dibromovinyl)-4-chlorobenzene4-Chlorocinnamonitrile755.5:1
62-(2,2-Dibromovinyl)naphthalene3-(Naphthalen-2-yl)acrylonitrile7210:1
7(2,2-Dibromovinyl)ferrocene3-Ferrocenylacrylonitrile711.2:1

Reaction Conditions: Substrate (1.0 equiv), Cu₂O (10 mol%), L-proline (10 mol%), NaCN (1.2 equiv), DMF, 110-120 °C, 12 h.

The mechanism of this transformation has been investigated through deuterium (B1214612) exchange studies, which provide critical insights into the reaction pathway. rsc.orgrsc.org When the reaction of p-nitrodibromoalkene is conducted in the presence of D₂O, α-deuterated p-nitrocinnamonitrile (B8787899) is formed. rsc.org This result supports a proposed catalytic cycle (Figure 1).

The proposed mechanism begins with the interaction of L-proline and Cu₂O to form a proline-Cu(I) complex (A). rsc.orgrsc.org This active catalyst then undergoes oxidative addition with the gem-dibromoolefin to yield a Cu(III) intermediate (B). This intermediate subsequently experiences a nucleophilic attack by the cyanide anion (from NaCN) to form intermediate (C). Reductive elimination from intermediate C releases a bromo-cyano-olefin (D) and regenerates the proline-Cu(I) catalyst (A). rsc.org The resulting bromo-cyano-olefin (D) undergoes a second oxidative addition with the Cu(I) complex (A) to form another intermediate (E), which upon protonation (or deuteration) yields the final α,β-unsaturated nitrile product. rsc.orgrsc.org

The choice of ligand and cyanide source is crucial for the efficiency of the copper-catalyzed debrominative cyanation. L-proline has been identified as a particularly effective and inexpensive ligand for this reaction, promoting the catalytic cycle at lower temperatures compared to ligand-free systems. rsc.orgresearchgate.net The use of diamine ligands has also been shown to be effective in various copper-catalyzed cross-coupling reactions, often allowing for milder conditions. nih.gov

While copper cyanide (CuCN) can be used as the cyanide source, employing a catalytic amount of a copper(I) salt like Cu₂O with a stoichiometric amount of an alkali metal cyanide, such as NaCN, creates a more efficient catalytic process. rsc.org This combination avoids the need for a large excess of the copper reagent. Other cyanide sources, such as formamide (B127407) in the presence of a copper iodide/triphenylphosphine (B44618) catalyst, have also been developed for the cyanation of aryl halides, showcasing the versatility of copper catalysis in nitrile synthesis. rsc.org

The cyanide-catalyzed imino-Stetter reaction is a powerful tool in organic synthesis for the construction of complex molecules. This reaction involves the umpolung (reactivity reversal) of an aldehyde, which, facilitated by a cyanide catalyst, adds to an imine acceptor. Derivatives of cinnamonitrile are key substrates in variations of this reaction.

A significant application of this methodology is the synthesis of substituted indole (B1671886) scaffolds. The cyanide-catalyzed imino-Stetter reaction of 2-aminocinnamonitriles with various aldehydes provides a direct route to 2-substituted indole-3-acetonitrile (B3204565) derivatives. researchgate.netdntb.gov.ua These products are valuable intermediates that can be further transformed, for instance, by reducing the nitrile group to an aminoethyl group, thereby completing the synthesis of 2-substituted tryptamines. researchgate.netresearchgate.net

This strategy has been successfully employed in the total synthesis of complex molecules like rucaparib, an FDA-approved drug. nih.govrsc.org In this synthesis, a 2-aminocinnamonitrile derivative is reacted with an aldehyde in a key cyanide-catalyzed imino-Stetter reaction to construct the core indole structure bearing all the necessary substituents in their correct positions. nih.govrsc.org This highlights the reaction's utility in creating highly functionalized and pharmaceutically relevant heterocyclic systems efficiently.

While transition metals are powerful catalysts, interest in metal-free synthetic routes is growing due to factors like cost, toxicity, and sustainability. nih.gov Several transition-metal-free catalytic systems have been developed for the synthesis of nitriles, including α,β-unsaturated nitriles.

One approach involves the Knoevenagel condensation of aldehydes with acetonitrile (B52724). researchgate.net Using potassium trimethylsilanolate as a mild base and benzyl (B1604629) chloride as a promoter, a range of E-configured vinyl nitriles can be obtained at room temperature without a metal catalyst. researchgate.net Another innovative method utilizes the commercially available organic dye 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) as a photocatalyst to convert methylarenes into the corresponding aryl nitriles under visible light, using an ammonia (B1221849) source and oxygen. nih.gov This cyanide-free method is applicable to a wide variety of substrates, including complex molecules. nih.gov

Furthermore, nitriles can be synthesized directly from aldehydes using N-Boc-O-tosylhydroxylamine as a stable aminating agent. rsc.org This transition-metal-free protocol is tolerant of many functional groups and provides aromatic, aliphatic, and α,β-unsaturated nitriles in excellent yields under mild conditions. rsc.org

Photoredox Catalysis for Advanced Synthetic Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. princeton.edunih.govsigmaaldrich.com This approach utilizes photocatalysts, such as transition-metal complexes or organic dyes, to convert light energy into chemical energy, facilitating single-electron transfer (SET) processes. princeton.edusigmaaldrich.comwikipedia.org These SET processes generate reactive intermediates, opening new pathways for bond formation that are often inaccessible through traditional thermal methods. nih.govsigmaaldrich.com

In the context of this compound derivatives, photoredox catalysis can be employed for various advanced synthetic transformations. For instance, the functionalization of alkenes through photoredox-catalyzed reactions allows for the introduction of complex structural motifs. researchgate.net A notable application is the simultaneous sulfonylation and arylation of styrene (B11656) derivatives, which can be achieved in a three-component reaction using visible light, yielding difunctionalized products with high diastereoselectivity. researchgate.net

Furthermore, photoredox catalysis has been instrumental in the development of new methods for creating carbon-carbon and carbon-heteroatom bonds. princeton.edu These methods are often characterized by their mild reaction conditions and high functional group tolerance, making them suitable for the late-stage functionalization of complex molecules. ehu.es The generation of acyl radicals from carboxylic acids and their derivatives under photoredox conditions is a prime example, allowing for the hydroacylation of alkenes. mdpi.combeilstein-journals.org

Functional Group Interconversions and Carbon-Carbon Bond Formation

Dehydration of Aldoximes to Nitriles

The conversion of aldoximes to nitriles is a fundamental transformation in organic synthesis.

Efficient reagent systems have been developed to facilitate the dehydration of aldoximes to nitriles under mild conditions. One such system involves the use of triphenylphosphine in combination with N-halosuccinimide. This method has been shown to be effective for the conversion of various aldoximes to their corresponding nitriles in good yields.

Conversion from Halides to Aryl and Alkenyl Nitriles

The synthesis of aryl and alkenyl nitriles from halides is a significant transformation in organic chemistry, with broad applications in the preparation of pharmaceuticals and other fine chemicals. organic-chemistry.org

Aryl nitriles can be synthesized from aryl halides through palladium-catalyzed cyanation reactions. rsc.org These methods have been refined over the years to become highly efficient, utilizing various cyanide sources and catalyst systems. rsc.orgorganic-chemistry.org For instance, the use of potassium ferrocyanide as a non-toxic cyanide source in palladium-catalyzed reactions offers an environmentally benign route to benzonitriles. organic-chemistry.org Copper-catalyzed methods have also been developed, using formamide as a cyanide source, which provides an inexpensive and readily available alternative. rsc.org

The conversion of vinyl halides to alkenyl nitriles can be achieved through nickel-catalyzed cyanation. oup.com These reactions can utilize alkali cyanides, such as potassium cyanide, in the presence of a nickel(0) catalyst. oup.com Palladium-catalyzed methods are also effective for the cyanation of alkenyl halides, using reagents like acetone (B3395972) cyanohydrin. organic-chemistry.org A novel approach involves a tandem TBAB-catalyzed substitution and oxidative rearrangement of allyl halides to furnish alkenyl nitriles. organic-chemistry.org

Starting MaterialReagent/CatalystProductReference
Aryl HalidePd Catalyst, NaCNAryl Nitrile organic-chemistry.org
Aryl HalideCuI/PPh3, FormamideAryl Nitrile rsc.org
Vinyl HalideNi(0) Catalyst, KCNAlkenyl Nitrile oup.com
Allyl HalideTBAB, DDQAlkenyl Nitrile organic-chemistry.org

Direct Cyanoalkylation of Imines

The direct cyanoalkylation of imines represents an important method for the synthesis of β-amino nitriles. Research has shown that the reaction of Schiff bases, such as N-benzylideneanilines, with superoxide (B77818) ion in acetonitrile can produce cyanomethyl adducts. researchgate.net In specific cases, such as with N-(4-nitrobenzylidene)aniline, the resulting adduct can be further oxidized to form β-anilino-4-nitrocinnamonitrile. researchgate.net This transformation highlights a pathway to introduce both a cyano group and an amino functionality in a single process.

Base-Mediated Hydroacylation of Arylacrylonitrile for β-Ketonitrile Synthesis

A novel and efficient method for the synthesis of β-ketonitriles involves the base-mediated direct hydroacylation of arylacrylonitriles. rsc.orgresearchgate.net This approach demonstrates high site-selectivity and proceeds under mild conditions without the need for light, relying on the formation of an electron donor-acceptor (EDA) complex. rsc.orgmuckrack.com The reaction follows a free-radical pathway and is characterized by its high atom and step economy. rsc.org This method has a broad substrate scope, allowing for the preparation of various β-ketonitriles, including those with a quaternary α-carbon center. researchgate.net

Rearrangement and Cyclization Reactions

Advanced synthetic strategies involving this compound and its derivatives often capitalize on the unique reactivity imparted by the nitro group and the conjugated nitrile system. These reactions include intricate intramolecular rearrangements and cyclization pathways that open avenues to complex molecular architectures.

Intramolecular Rearrangements of Nitro-Substituted Alkenyl Compounds

Nitro-substituted alkenyl compounds are prone to unique intramolecular rearrangements, often involving the nitro group's participation. These transformations are driven by the powerful electron-withdrawing nature of the nitro moiety, which can influence the electronic character of the entire molecule and facilitate skeletal reorganization.

A notable example of such rearrangements is the transformation of α-phenyl-2-nitrocinnamonitrile into N-benzoylanthranilic acid when treated with aqueous-ethanolic alkali. fiu.edu This reaction is a prime example of a reductive-oxidative rearrangement, where one part of the molecule is reduced (the nitro group) while another is oxidized (the vinylic carbon).

Mechanistic investigations suggest a pathway initiated by the addition of a hydroxide (B78521) ion to the carbon-carbon double bond. fiu.edu This is followed by an intramolecular condensation, akin to an aldol (B89426) reaction, where the electrophilic center is provided by the nitro group. fiu.edu Such rearrangements are not ubiquitous; for instance, the presence of two nitro groups on the phenyl ring can reverse the typical polarity of the carbon-carbon double bond in cinnamate (B1238496) systems, leading to an unusual α-addition of nucleophiles instead of the standard β-addition. fiu.edu The process involves an intramolecular oxygen transfer from the nitro group, a phenomenon that is well-established in the gas phase for aromatic nitro compounds and is crucial for certain synthetic transformations in solution. fiu.edunih.gov

The general principle involves the nitro group acting as an internal oxidant, enabling the transformation without the need for external oxidizing agents. This selective rearrangement provides a pathway to various 2-aminobenzoic acid derivatives. fiu.edu

Starting MaterialReagentsProductReaction TypeRef
α-Phenyl-2-nitrocinnamonitrileAqueous-ethanolic alkaliN-Benzoylanthranilic acidReductive-Oxidative Rearrangement fiu.edu
Diethyl 2-nitro-4-(trifluoromethyl)benzylidenemalonateDiethylamine in alcohol2-Aminobenzoic acid derivativeReductive-Oxidative Rearrangement fiu.edu
Ethyl 2,4-dinitrocinnamatePropanethiol, TEA, THFα-Addition productAbnormal Michael Addition fiu.edu

Cyclization Pathways Leading to Fused Heterocyclic Systems (e.g., Benzo[c]phenanthridine (B1199836) System)

The strategic placement of nitro and cyano groups in cinnamonitrile derivatives provides a powerful tool for the synthesis of complex fused heterocyclic systems. One of the prominent targets in this area is the benzo[c]phenanthridine ring system, which forms the core of several alkaloids with interesting biological activities. cdnsciencepub.com

Modern methods have also been developed for the synthesis of the benzo[c]phenanthridine skeleton, such as the Rh(III)-catalyzed reaction of aryl nitrones with 7-azabenzonorbornadienes, which provides the target alkaloids in a single step. nih.gov These advanced strategies highlight the ongoing interest in developing efficient pathways to this important class of fused heterocyclic compounds.

PrecursorsKey Reaction StepResulting SystemRef
o-Nitrobenzaldehyde, 4-IsoquinolylacetonitrilePschorr cyclizationBenzo[c]phenanthridine cdnsciencepub.com
Aryl nitrones, 7-AzabenzonorbornadienesRh(III)-catalyzed cycloaromatizationBenzo[c]phenanthridine nih.gov

Detailed Reaction Mechanisms and Kinetic Studies

Elucidation of Reaction Pathways and Elementary Steps

Understanding the complete reaction pathway, which is composed of one or more elementary steps, is crucial for controlling reaction outcomes. For reactions involving analogues of 4-nitrocinnamonitrile, such as the proton transfer from ortho-methyl substituted derivatives of 4-nitrophenylphenylcyanomethane to nitrogen bases, the mechanism has been explored in detail. researchgate.net

Reaction intermediates are transient chemical species that are formed in one elementary step and consumed in a subsequent step. Their identification and characterization are key to confirming a proposed reaction mechanism. nih.gov Techniques such as mass spectrometry can be powerful tools for detecting and characterizing ionic reaction intermediates. nih.govrsc.orgrsc.org In the context of proton transfer reactions of 4-nitrophenylacetonitrile (B121139) derivatives, the primary intermediates are the carbanion formed upon deprotonation of the acidic C-H group adjacent to the cyano and nitrophenyl groups, and the protonated base. The stability of the carbanion intermediate is significantly influenced by the electron-withdrawing nature of the nitro and cyano groups, which delocalize the negative charge.

The transition state is a high-energy, unstable configuration of atoms that must be overcome for a reaction to proceed from reactants to products. nih.gov The energy required to reach this state is known as the activation energy or energy barrier. libretexts.org Computational chemistry methods are often employed to calculate the geometries and energies of transition states. nih.gov For the proton transfer reactions of 4-nitrophenylacetonitrile analogues, the transition state involves the partial transfer of a proton from the carbon acid to the nitrogen base. The energy barrier for this process is influenced by factors such as the strength of the base and the acidity of the proton donor. researchgate.net

Studies on related proton transfer reactions have quantified the activation parameters, which provide insight into the nature of the transition state. researchgate.net For instance, the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined from the temperature dependence of the rate constant.

Table 1: Activation Parameters for the Proton Transfer Reaction between an ortho-Methyl Substituted 4-Nitrophenylphenylcyanomethane Derivative and a Nitrogen Base in Acetonitrile (B52724) researchgate.net

Temperature (°C)k (dm³ mol⁻¹ s⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)
251.23 x 10³35.5 ± 1.5-60 ± 5
301.65 x 10³
352.18 x 10³
402.85 x 10³
453.70 x 10³

Note: The data presented is for a representative reaction of a structural analogue and serves to illustrate the typical parameters studied.

Proton transfer is a fundamental elementary step in many organic reactions. nih.govyoutube.com The dynamics of proton transfer in reactions involving 4-nitrophenylacetonitrile analogues are central to their reactivity. researchgate.net The rate of proton transfer is dependent on the acidity of the carbon acid, the basicity of the proton acceptor, and the solvent environment. The presence of the electron-withdrawing nitro and cyano groups significantly enhances the acidity of the benzylic proton, facilitating its transfer to a base. researchgate.net Isotope effect studies, where hydrogen is replaced by deuterium (B1214612), are often used to probe the nature of the proton transfer in the transition state. A significant primary kinetic isotope effect (kH/kD > 1) is indicative of the proton being transferred in the rate-determining step of the reaction. researchgate.net

Chemical Kinetics of Reactions Involving this compound and Analogues

Chemical kinetics is the quantitative study of the rates of chemical reactions and the factors that influence them. masterorganicchemistry.comyoutube.comyoutube.com

The rate law can be expressed as: Rate = k[Carbon Acid][Base]

Where k is the second-order rate constant. The rate constant is a measure of the intrinsic reactivity of the system at a given temperature. libretexts.org

Table 2: Second-Order Rate Constants for Proton Transfer Reactions of an ortho-Methyl Substituted 4-Nitrophenylphenylcyanomethane Derivative with Various Nitrogen Bases in Acetonitrile at 25°C researchgate.net

BasepKa (in Acetonitrile)k (dm³ mol⁻¹ s⁻¹)
Triethylamine18.821.23 x 10³
Piperidine18.922.50 x 10³
Pyrrolidine19.585.10 x 10³

Note: This data is for a structural analogue and illustrates the dependence of the rate constant on the basicity of the amine.

In kinetic studies, it is often convenient to simplify a second-order reaction to a pseudo-first-order reaction. researchgate.net This is achieved by using a large excess of one of the reactants, such that its concentration remains effectively constant throughout the reaction. masterorganicchemistry.com For the proton transfer reactions of 4-nitrophenylacetonitrile analogues, if the concentration of the base is much greater than the concentration of the carbon acid, the rate law simplifies to:

Rate = k'[Carbon Acid]

where k' = k[Base] is the pseudo-first-order rate constant. By measuring k' at different concentrations of the excess reactant, the second-order rate constant k can be determined from the slope of a plot of k' versus [Base]. researchgate.net This method is widely used for its simplicity in data analysis. researchgate.net

Mechanistic Probes and Isotope Labeling Studies

Deuterium exchange is a powerful technique used to probe reaction mechanisms by replacing hydrogen atoms with their heavier isotope, deuterium. wikipedia.org This method is particularly useful for identifying the role of protons in reaction pathways, such as determining whether a proton transfer step is involved in the rate-determining step of a reaction. In the context of reactions involving this compound, deuterium exchange experiments can elucidate mechanisms by revealing the lability of specific protons within the molecule or in reacting partners. libretexts.org

The fundamental principle of deuterium exchange relies on the fact that covalently bonded hydrogen atoms can be replaced by deuterium atoms when in the presence of a deuterium source, such as heavy water (D₂O). wikipedia.orglibretexts.org This exchange can be catalyzed by acids or bases. libretexts.orgnih.gov By analyzing the incorporation of deuterium into the starting material, intermediates, or products, researchers can infer mechanistic details. For instance, if a proton on a carbon atom adjacent to a functional group in a this compound derivative is exchanged for deuterium, it suggests the formation of a carbanionic intermediate that is in equilibrium with the surrounding deuterated solvent.

The rates of hydrogen-deuterium exchange are sensitive to the chemical environment, including pH and temperature. nih.gov In protein chemistry, for example, exchange rates of backbone amide hydrogens are at a minimum around pH 2.6. nih.gov While not directly a protein, this principle of pH-dependent exchange rates is applicable to organic molecules like this compound, where the acidity or basicity of the medium can significantly affect the rate of proton abstraction and subsequent deuteration.

The process of deuterium exchange can be monitored using techniques like mass spectrometry (DE-MS) or NMR spectroscopy. springernature.com In DE-MS, the incorporation of deuterium is detected as an increase in the mass of the molecule. springernature.comnih.gov This allows for the tracking of the extent and rate of deuterium incorporation, providing valuable kinetic and mechanistic information.

Table 2: Hypothetical Deuterium Exchange Data for a Reaction Intermediate

This table presents hypothetical data from a deuterium exchange mass spectrometry (DE-MS) experiment on an intermediate formed during a reaction of a this compound derivative. The data shows the mass increase over time, indicating the incorporation of deuterium.

Time (minutes)Average Mass (Da)Number of Deuterons Incorporated
0250.120
5251.13~1
15252.14~2
30253.15~3
60254.16~4

This data is illustrative and serves to demonstrate the type of information obtained from a deuterium exchange experiment.

Structure-Reactivity Relationships and Brønsted Correlations

Structure-reactivity relationships provide a quantitative understanding of how the chemical structure of a molecule influences its reactivity. For derivatives of this compound, modifications to the aromatic ring or the cinnamonitrile (B126248) backbone can have a profound impact on reaction rates. These relationships are often explored by systematically varying substituents on the aromatic ring and measuring the corresponding changes in reaction rate constants.

The electronic effects of substituents are a key factor in determining reactivity. Electron-withdrawing groups, such as the nitro group already present in this compound, generally increase the electrophilicity of the molecule, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its electrophilicity. These effects can be quantified using Hammett plots, which correlate the logarithm of the reaction rate constant with a substituent constant (σ) that reflects the electronic properties of the substituent.

Brønsted correlations are another important tool for investigating reaction mechanisms, particularly in acid-base catalyzed reactions. The Brønsted catalysis law relates the rate constant of a reaction to the acidity or basicity of the catalyst, as measured by its pKa value. For reactions involving proton transfer to or from a this compound derivative, a linear relationship between the logarithm of the rate constant and the pKa of a series of acid or base catalysts (a Brønsted plot) can provide insight into the nature of the proton transfer in the transition state. The slope of the Brønsted plot, known as the Brønsted coefficient (α or β), indicates the degree of proton transfer in the transition state.

For example, in a reaction where a proton is transferred from an acid catalyst to the nitrile group of this compound, a Brønsted coefficient (α) close to 1 would suggest that the proton is almost completely transferred in the transition state. Conversely, an α value close to 0 would indicate that the proton transfer has barely begun in the transition state.

Computational Chemistry and Theoretical Investigations of Electronic Structure

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). icourse.club

The HOMO and LUMO energies and their distribution across a molecule are critical for predicting its reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the capacity to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. bnl.gov

For 4-Nitrocinnamonitrile, the presence of two potent electron-withdrawing groups, the nitro group and the cyano group, is expected to significantly lower the energy of the LUMO, making the molecule a strong electrophile. The π-system, extending from the phenyl ring through the alkene bond to the nitrile, facilitates this electronic delocalization.

Table 1: Illustrative FMO Energies for Related Compounds (Calculated via DFT)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Styrene (B11656)-6.51-0.985.53
4-Nitrostyrene-7.15-2.544.61
Cinnamonitrile (B126248)-6.89-1.255.64
This compound (Predicted) ~ -7.40 ~ -2.90 ~ 4.50

Note: Values for styrene, 4-nitrostyrene, and cinnamonitrile are representative values from literature to illustrate trends. Predicted values for this compound are estimated based on these trends.

The low-lying LUMO of this compound makes it an excellent Michael acceptor, susceptible to conjugate addition by nucleophiles at the carbon atom beta to the cyano group. The HOMO, conversely, would be relatively low in energy, indicating that the molecule is a poor electron donor.

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. The stereochemical outcome of these reactions is governed by the principle of the conservation of orbital symmetry, often summarized by the Woodward-Hoffmann rules. ias.ac.in FMO theory provides a practical approach to applying these rules by examining the symmetry of the interacting frontier orbitals.

The alkene moiety in this compound can participate in pericyclic reactions, most notably cycloadditions. For example, in a [4+2] Diels-Alder reaction with a conjugated diene, this compound would act as the dienophile (the 2π component). According to the Woodward-Hoffmann rules, a thermal [4πs + 2πs] cycloaddition (where 's' denotes a suprafacial interaction) is symmetry-allowed. wisc.edu This means the diene and dienophile approach each other on the same face, leading to a predictable stereochemical outcome.

Conversely, a [2+2] cycloaddition with another alkene to form a cyclobutane (B1203170) ring is thermally forbidden as a concerted suprafacial process but is allowed under photochemical conditions. Photochemical excitation promotes an electron from the HOMO to the LUMO, altering the frontier orbital symmetry and thus changing the selection rules.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. rsc.org It is widely used to investigate the electronic structure, geometry, and properties of molecules like this compound.

DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find the minimum energy structure of a molecule. escientificpublishers.com For this compound, these calculations would confirm the planarity of the phenyl ring and the conjugated vinyl nitrile system. Key structural parameters such as bond lengths and angles can be determined with high accuracy. The calculations would likely show a shortening of the C-C single bond between the ring and the vinyl group, indicative of its partial double bond character due to conjugation.

DFT is also used to calculate various electronic properties. The molecular electrostatic potential (MEP) map, for example, visualizes the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the nitro group and the nitrogen of the cyano group, identifying them as sites for electrophilic interaction. Regions of positive potential (blue) would be expected around the hydrogen atoms and the β-carbon, highlighting its electrophilic character. researchgate.net

Table 2: Typical Predicted Bond Lengths for this compound from DFT

BondTypical Length (Å)Description
C≡N~ 1.16Nitrile triple bond
C=C (alkene)~ 1.35Conjugated double bond
C-C (alkene-phenyl)~ 1.46Partial double bond character
C-N (nitro)~ 1.48Bond to nitro group

To gain deeper insight into bonding, topological analyses of the electron density (ρ(r)) are performed. The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of ρ(r) to define atoms, bonds, and characterize their nature. bohrium.com In a QTAIM analysis of this compound, bond critical points (BCPs) would be located between bonded atoms. The properties at these BCPs, such as the value of the electron density (ρ) and its Laplacian (∇²ρ), classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals). mdpi.com

The Noncovalent Interaction (NCI) index is a method used to visualize weak, non-covalent interactions in real space. researchgate.net For this compound, NCI plots would reveal subtle intramolecular interactions, such as weak hydrogen bonds (e.g., C-H···O) between the vinyl hydrogens and the nitro-group oxygens, which can contribute to the conformational stability of the molecule. escientificpublishers.com

Theoretical Reactivity Indices and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. researchgate.net These descriptors are calculated from energies derived from DFT and provide a quantitative scale for reactivity concepts like electrophilicity and nucleophilicity.

Global reactivity descriptors apply to the molecule as a whole. Key descriptors include:

Electronic Chemical Potential (μ): Related to the escaping tendency of electrons.

Chemical Hardness (η): Measures resistance to change in electron distribution.

Global Softness (S): The inverse of hardness (S = 1/η), indicating high reactivity.

Electrophilicity Index (ω): Defined as ω = μ²/2η, this index quantifies the electrophilic power of a molecule. acs.org

Given its structure, this compound is expected to have a high electrophilicity index (ω), classifying it as a strong electrophile. Studies on similar Michael acceptors confirm this trend.

Local reactivity descriptors identify the most reactive sites within a molecule. The Fukui function (f(r)) is a key local descriptor that indicates the change in electron density at a specific point when the total number of electrons is changed. The condensed Fukui function for nucleophilic attack (fₖ⁺) highlights the atoms most susceptible to receiving an electron. For this compound, the largest values of fₖ⁺ are expected at the β-carbon of the alkene and the carbon atom of the nitrile group, confirming them as the primary electrophilic centers. wisc.edu

Table 3: Conceptual DFT Reactivity Descriptors and Their Interpretation

DescriptorFormulaInterpretation for this compound
Chemical Potential (μ)(EHOMO + ELUMO) / 2Highly negative, indicating high stability of its electrons.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Relatively small, corresponding to high reactivity.
Electrophilicity Index (ω)μ² / 2ηHigh value, indicating strong electrophilic character.
Fukui Function (fₖ⁺)[q(N) - q(N+1)]kPredicts β-carbon and nitrile carbon as most reactive sites for nucleophilic attack.

Based on a comprehensive search of available scientific literature, there is currently no specific research published that details the computational reaction dynamics, potential energy surface mapping, Intrinsic Reaction Coordinate (IRC) following, or the deconvolution of reaction mechanisms for the compound this compound.

Therefore, it is not possible to provide the detailed, research-backed article as requested under the specified outline headings. The computational studies necessary to generate the data for these sections have not been performed or made publicly available for this particular compound.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-nitrocinnamonitrile. organicchemistrydata.orglibretexts.org By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed assignment of the molecule's atoms can be achieved. organicchemistrydata.orglibretexts.org

¹H and ¹³C NMR Spectral Data:

The proton (¹H) NMR spectrum of (E)-4-nitrocinnamonitrile exhibits characteristic signals for the aromatic and vinylic protons. uq.edu.au The aromatic protons typically appear as two doublets in the downfield region, a result of the electron-withdrawing nitro group. The vinylic protons, part of the trans-configured double bond, also present as distinct doublets. uq.edu.au

The carbon (¹³C) NMR spectrum provides information on each unique carbon environment within the molecule. oregonstate.edu The carbon of the nitrile group (C≡N) has a characteristic chemical shift, as do the carbons of the aromatic ring and the vinylic double bond. oregonstate.edu The presence of the nitro group influences the chemical shifts of the aromatic carbons. oregonstate.edu

Table 1: Representative NMR Data for (E)-4-Nitrocinnamonitrile

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J) Assignment
¹H 7.40 d 16.7 Hz Vinylic proton
¹H 5.88 d 16.7 Hz Vinylic proton
¹H 7.42-7.45 m Aromatic protons
¹³C 150.2 C-NO₂
¹³C 133.4 Vinylic C-Ar
¹³C 131.0 Aromatic CH
¹³C 128.9 Aromatic CH
¹³C 117.8 C≡N
¹³C 96.0 Vinylic CH

Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency. Data presented is representative. rsc.org

Reaction Monitoring:

NMR spectroscopy is also a powerful tool for monitoring the progress of chemical reactions in real-time. magritek.comazom.com By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be tracked quantitatively. magritek.comazom.commagritek.com This allows for the determination of reaction kinetics, the identification of intermediates, and the optimization of reaction conditions. azom.comresearchgate.net For instance, in the synthesis of this compound, NMR can be used to follow the conversion of the starting materials, such as 4-nitrobenzaldehyde (B150856), to the final product. uq.edu.au

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Transformations

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. rsc.orgtriprinceton.org Each functional group has characteristic absorption frequencies, allowing for the identification of key structural features in this compound and the tracking of their transformations during a reaction. pressbooks.pub

The IR spectrum of this compound is characterized by several key absorption bands:

Nitrile (C≡N) stretch: A sharp, medium-intensity band typically appears in the range of 2230-2210 cm⁻¹. pressbooks.pub

Nitro (NO₂) group stretches: Two strong bands are characteristic of the nitro group: an asymmetric stretch usually found between 1550-1500 cm⁻¹ and a symmetric stretch between 1355-1335 cm⁻¹.

Carbon-Carbon double bond (C=C) stretch: The alkene double bond stretch is observed in the 1650-1600 cm⁻¹ region. pressbooks.pub

Aromatic ring vibrations: Bands corresponding to C-H and C=C vibrations within the phenyl ring are also present.

During a chemical transformation, such as the synthesis of this compound from an aldoxime, IR spectroscopy can be used to follow the disappearance of the O-H stretch of the oxime and the appearance of the characteristic C≡N stretch of the nitrile product. rhhz.net

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Nitrile (C≡N) Stretch 2233 Medium, Sharp
Nitro (NO₂) Asymmetric Stretch 1525 Strong
Nitro (NO₂) Symmetric Stretch 1349 Strong
Alkene (C=C) Stretch ~1600 Variable
Aromatic C-H Stretch ~3100 Variable

Data is representative and can vary based on the sample state (e.g., KBr pellet, thin film). rhhz.net

Mass Spectrometry (MS) for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound and can be used to identify intermediates and products in a reaction mixture. nih.gov The molecular weight of this compound (C₉H₆N₂O₂) is approximately 174.16 g/mol . nih.gov

In reaction monitoring, MS can detect transient species that may not be observable by other methods. For example, in the copper-catalyzed debrominative cyanation of gem-dibromoolefins to form α,β-unsaturated nitriles, MS could be used to identify proposed intermediates in the catalytic cycle. rsc.org The fragmentation pattern of this compound in the mass spectrometer can also provide structural information.

Electron Paramagnetic Resonance (EPR) Spectroscopy in Studies of Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and study species with unpaired electrons, such as radicals. nih.govresearchgate.net In the context of this compound, EPR is particularly relevant for studying its radical anion.

The electrochemical or chemical reduction of nitroaromatic compounds can generate relatively stable nitro radical anions. researchgate.netnih.gov EPR spectroscopy can be used to characterize these radical anions, providing information about the distribution of the unpaired electron spin density within the molecule through the analysis of hyperfine coupling constants. mdpi.com The stability and reactivity of the this compound radical anion can be investigated under various conditions, offering insights into electron transfer processes involving this compound. researchgate.netnih.gov

X-ray Absorption Spectroscopy (XAS) Techniques (e.g., XANES, EXAFS) for Local Electronic and Geometric Structure Determination

X-ray Absorption Spectroscopy (XAS) provides information about the local electronic and geometric structure of a specific element within a compound. rsc.orgnih.govrsc.org This technique is particularly useful for studying metal-containing catalysts that might be used in the synthesis of this compound, or for probing the environment of specific atoms in the molecule itself under certain conditions.

X-ray Absorption Near Edge Structure (XANES): This region of the XAS spectrum provides information about the oxidation state and coordination geometry of the absorbing atom.

Extended X-ray Absorption Fine Structure (EXAFS): This region provides information about the bond distances and coordination numbers of the atoms surrounding the absorbing atom.

While specific XAS studies on this compound are not widely reported, the technique holds potential for investigating the interaction of the molecule with catalytic surfaces or metal centers in coordination complexes.

In Situ and Operando Spectroscopic Techniques for Real-time Reaction Monitoring

In situ and operando spectroscopic techniques are advanced methodologies that allow for the real-time monitoring of chemical reactions under actual reaction conditions. wikipedia.orgchemistry-chemists.com Operando spectroscopy is a specific type of in situ analysis where the spectroscopic characterization is coupled with simultaneous measurement of catalytic activity and selectivity. wikipedia.org

These techniques can be applied to the synthesis of this compound to gain a deeper understanding of the reaction mechanism. For example, an in situ IR or NMR setup could be used to monitor the concentrations of reactants, intermediates, and products as a function of time and temperature. uq.edu.aumagritek.comresearchgate.net This provides a dynamic picture of the reaction, revealing the roles of catalysts, the formation of transient species, and the factors that influence reaction rate and yield. wikipedia.org

Synthesis and Reactivity of Specific 4 Nitrocinnamonitrile Derivatives and Analogues

α-Deuterated p-Nitrocinnamonitrile (B8787899)

The synthesis of α-deuterated p-nitrocinnamonitrile has been achieved through a copper-catalyzed debrominative cyanation reaction. rsc.org This method provides a route to isotopically labeled α,β-unsaturated nitriles.

A key study demonstrated the synthesis starting from 1-(2,2-dibromovinyl)-4-nitrobenzene. rsc.orgrsc.org The reaction utilizes a combination of sodium cyanide (NaCN) as the cyanide source, copper(I) oxide (Cu₂O) as the catalyst, L-proline as a ligand, and deuterium (B1214612) oxide (D₂O) as the deuterium source. rsc.orgrsc.org The experimental results indicated that one of the bromine atoms from the starting gem-dibromoolefin is substituted by a cyanide group, while the other is replaced by a deuterium atom. rsc.org

A proposed mechanism for this transformation involves the initial formation of a proline-Cu(I) complex. rsc.org This complex then facilitates the reaction cascade, leading to the final deuterated product.

Table 1: Synthesis of α-Deuterated p-Nitrocinnamonitrile

Starting Material Reagents Catalyst/Ligand Deuterium Source Product Yield Reference

β-Anilino-4-Nitrocinnamonitrile

The formation of β-anilino-4-nitrocinnamonitrile has been documented as a product of an oxidation reaction. researchgate.net Specifically, it is formed from the oxidation of the adduct of N-(4-nitrobenzylidene)aniline. researchgate.netscispace.com This suggests a synthetic pathway involving the reaction of an appropriate precursor followed by an oxidative step to yield the final enamine nitrile structure. Further detailed studies on its synthesis and reactivity are areas for potential investigation.

α-Cyano-(3-hydroxy-4-nitro)cinnamonitrile (Tyrphostin AG 126) as a Chemical Probe

α-Cyano-(3-hydroxy-4-nitro)cinnamonitrile, more commonly known as Tyrphostin AG 126, is a derivative of benzylidene malononitrile (B47326) that has been extensively studied as a chemical probe due to its inhibitory effects on protein tyrosine kinases (PTKs). nih.gov It is recognized for its anti-inflammatory properties observed in various experimental models. nih.govsemopenalex.org

Table 2: Profile of Tyrphostin AG 126 as a Chemical Probe

Compound Name Chemical Class Primary Target Family Key Research Application Reference

Studies on Protein Tyrosine Kinase (PTK) Inhibition Mechanisms

The mechanism of action for Tyrphostin AG 126 is complex and involves a dual mechanism. mdc-berlin.desigmaaldrich.com Research has shown that it can directly inhibit Bruton's tyrosine kinase (BTK), which is associated with B cell receptor and Toll-like receptor (TLR) signaling. mdc-berlin.desigmaaldrich.com

Modulation of Cellular Signaling Pathways (e.g., MAPK, cPLA2 Activation, TNF and NO Production)

Tyrphostin AG 126 has been demonstrated to modulate several key cellular signaling pathways implicated in inflammation and cellular responses.

MAPK Pathway: It selectively inhibits the phosphorylation of ERK1 (p44) and ERK2 (p42), which are key components of the mitogen-activated protein kinase (MAPK) cascade, at concentrations between 25-50 μM. caymanchem.commedchemexpress.com

TNF-α Production: The compound effectively blocks the production of tumor necrosis factor-alpha (TNF-α) both in vitro and in vivo. caymanchem.comnih.gov This is a crucial cytokine involved in propagating inflammatory processes. nih.gov

iNOS and COX-2 Expression: By attenuating signaling through pathways like NF-κB, Tyrphostin AG 126 reduces the induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory response. nih.govcaymanchem.com This leads to a decrease in nitric oxide (NO) production and prostaglandin (B15479496) synthesis.

Peroxynitrite Formation and PARP Activation: The inhibitor has been shown to reduce the formation of peroxynitrite and the subsequent activation of poly (ADP-ribose) polymerase (PARP), which are involved in tissue injury during inflammation. nih.govnih.gov

Table 3: Cellular Signaling Pathways Modulated by Tyrphostin AG 126

Signaling Pathway Component Effect of Tyrphostin AG 126 Consequence Reference
ERK1/ERK2 (MAPK) Inhibition of phosphorylation Modulation of cell growth and differentiation signals caymanchem.commedchemexpress.com
TNF-α Blocks production Reduction of pro-inflammatory cytokine effects nih.govcaymanchem.comnih.gov
iNOS / COX-2 Reduces expression Decreased production of NO and prostaglandins nih.govcaymanchem.com
Peroxynitrite / PARP Reduces formation / activation Attenuation of oxidative stress and tissue damage nih.govnih.gov

Isomeric and Substituted Nitrocinnamonitriles (e.g., 2-Nitrocinnamonitrile)

The synthesis and reactivity of nitrocinnamonitriles can be significantly influenced by the position of the nitro group on the aromatic ring.

In one study, cis-2-nitrocinnamonitrile was synthesized through the oxidation of 2-methylaminoquinoline using hydrogen peroxide. researchgate.net

The reactivity of substituted nitrocinnamates also demonstrates the impact of the nitro group's presence and number. For instance, ethyl 2-nitrocinnamate undergoes a standard β-addition of thiols to the carbon-carbon double bond. fiu.edu However, the introduction of additional nitro groups, as in 2,4-dinitro- and 2,4,6-trinitrocinnamates, reverses the polarity of the double bond. fiu.edu This reversal leads to an "abnormal" α-addition of thiols, highlighting the profound electronic influence of multiple nitro substituents on the molecule's reactivity. fiu.edu

Table 4: Mentioned Chemical Compounds

Compound Name
4-Nitrocinnamonitrile
α-Deuterated p-Nitrocinnamonitrile
β-Anilino-4-Nitrocinnamonitrile
α-Cyano-(3-hydroxy-4-nitro)cinnamonitrile
Tyrphostin AG 126
2-Nitrocinnamonitrile
1-(2,2-dibromovinyl)-4-nitrobenzene
Sodium Cyanide
Copper(I) Oxide
L-proline
Deuterium Oxide
N-(4-nitrobenzylidene)aniline
Malononitrile
Bruton's Tyrosine Kinase
ERK1
ERK2
TNF-α
iNOS
COX-2
Poly (ADP-ribose) polymerase
cis-2-nitrocinnamonitrile
2-methylaminoquinoline
Hydrogen Peroxide
Ethyl 2-nitrocinnamate
2,4-dinitrocinnamate

Applications in Advanced Organic Synthesis and Materials Science

Precursor Role in the Synthesis of Pharmaceutical and Bioactive Compounds

The structural motifs present in 4-Nitrocinnamonitrile can be chemically transformed into functional groups that are integral to the core of numerous biologically active molecules. The nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed or reduced, providing multiple pathways for synthetic elaboration.

While not always a direct starting material in every documented process, this compound serves as a key precursor to aminocinnamonitrile derivatives, which are crucial intermediates in the synthesis of complex pharmaceuticals. A prominent example is the connection to the synthesis of Rucaparib, a PARP inhibitor used in cancer therapy.

The total synthesis of Rucaparib often relies on the construction of a substituted indole (B1671886) core. A highly efficient, second-generation synthesis of Rucaparib utilizes a 2-aminocinnamonitrile derivative as a key building block. rsc.org This intermediate undergoes a cyanide-catalyzed imino-Stetter reaction to form the desired indole-3-acetonitrile (B3204565), which is then elaborated to complete the drug's distinctive azepinone scaffold. rsc.org

The strategic importance of this compound lies in its established role as a direct precursor to aminocinnamonitriles. Chemical literature details a robust, high-yield process for its synthesis and subsequent reduction. The process begins with the reaction of a diazo derivative of p-nitroaniline with acrylonitrile, catalyzed by cupric chloride, to form an intermediate which is then dehydrohalogenated to produce this compound. prepchem.comprepchem.com This nitro-substituted compound is then efficiently reduced using methods like the Béchamp reduction to yield 4-aminocinnamonitrile. prepchem.comprepchem.com This transformation highlights the utility of this compound as a stable, accessible precursor to the vital amino-substituted intermediates required for advanced pharmaceutical synthesis.

Synthetic Pathway: this compound to 4-Aminocinnamonitrile
Starting Material: p-Nitroaniline
Key Intermediate: this compound
Reaction Step 1: Diazotization of p-nitroaniline followed by reaction with acrylonitrile.
Reaction Step 2: Dehydrohalogenation to form this compound. prepchem.com
Reaction Step 3: Béchamp reduction of the nitro group. prepchem.com
Final Product: 4-Aminocinnamonitrile
Significance: Establishes this compound as a key precursor to aminocinnamonitrile building blocks used in complex syntheses like that of Rucaparib.

Design and Development of Catalytic Systems

In the field of catalysis, the development of new and more efficient catalysts requires rigorous testing and comparison. This often involves using standard substrates to evaluate a catalyst's activity, selectivity, and stability under specific reaction conditions. This compound has been employed as such a model substrate.

Role of this compound in Catalyst Development
Function: Model Substrate / Comparator
Area of Research: Development of new oxidation catalysts (e.g., perruthenate systems). uq.edu.au
Purpose: To provide a standardized reaction for evaluating and comparing the performance, activity, and stability of newly designed catalysts.
Rationale: The compound's defined structure allows for clear analysis of reaction outcomes (e.g., conversion rate, product formation), enabling objective assessment of catalyst efficacy. uq.edu.aud-nb.info

Contribution to the Understanding of Structure-Function Relationships in Molecular Probes

The study of structure-function relationships is fundamental to molecular science, seeking to understand how a molecule's specific architecture dictates its properties and behavior. nih.govmdpi.com This is particularly crucial in the design of molecular probes—molecules created to detect specific analytes or report on environmental changes, often through a change in an optical signal like fluorescence. mdpi.com

While specific research detailing this compound itself as a widely used molecular probe is not prominent, its structure contains the key features that are central to the design of such tools. These include:

An Extended π-Conjugated System: The phenyl ring connected to a carbon-carbon double bond and a nitrile group creates an extended system of delocalized electrons, which is a prerequisite for many chromophores and fluorophores.

Electron-Withdrawing Groups: Both the nitro (-NO₂) and nitrile (-CN) groups are potent electron-withdrawing groups. In fluorescent molecules, such groups can significantly influence the electronic structure and energy levels of the excited state, impacting properties like emission wavelength, quantum yield, and sensitivity to the molecular environment (solvatochromism).

Defined Geometry: The trans- (or E-) configuration of the double bond provides a relatively rigid and planar structure, a feature that often contributes to higher fluorescence quantum yields by minimizing non-radiative decay pathways.

The compound β-anilino-4-nitrocinnamonitrile, a derivative, has been synthesized and studied, indicating that the core structure is amenable to modifications for tuning its properties. researchgate.net Therefore, this compound and its derivatives serve as a model system for investigating how strong electronic perturbations (from the -NO₂ and -CN groups) on a conjugated framework influence the molecule's photophysical properties. Understanding these relationships is essential for the rational design of new, more effective molecular probes for various applications in biology and materials science.

Q & A

Basic Question: What experimental methods are recommended for characterizing the purity and structure of 4-Nitrocinnamonitrile?

Answer:
Characterization should integrate spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Assign peaks to confirm the (E)-configuration. For (E)-4-Nitrocinnamonitrile, expect distinct doublets for α,β-unsaturated nitrile protons (e.g., δ 6.06 and 7.47 ppm, J = 16.5 Hz) and aromatic protons (δ 7.63 and 8.27 ppm) .
  • Mass Spectrometry (MS): Validate molecular weight via parent ion detection (e.g., m/z 174 [M⁺]) and fragmentation patterns (e.g., m/z 130, 102) .
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify purity. Include retention time comparisons against certified reference standards.

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and selectivity?

Answer:
Optimization strategies include:

  • Reaction Conditions: Microwave-assisted synthesis reduces reaction time and enhances selectivity for the (E)-isomer by minimizing thermal degradation .
  • Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)₂) in cross-coupling reactions to stabilize intermediates.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) improve nitro group reactivity. Monitor temperature to avoid side reactions (e.g., nitrile hydrolysis) .

Advanced Question: How should contradictory spectral data for this compound derivatives be resolved?

Answer:
Address discrepancies via:

  • Comparative Analysis: Cross-reference NMR and MS data with structurally analogous compounds (e.g., 4-chloro-3-nitrostyrene derivatives) to identify misinterpreted peaks .
  • Isotopic Labeling: Synthesize deuterated or ¹³C-labeled analogs to confirm peak assignments in complex spectra.
  • Computational Modeling: Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .

Advanced Question: What methodologies are suitable for investigating the stability of this compound under varying storage conditions?

Answer:
Design a stability study with:

  • Accelerated Degradation Tests: Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light (UV irradiation) for 1–4 weeks.
  • Analytical Endpoints: Monitor degradation via HPLC purity assays and LC-MS for impurity profiling (e.g., nitro group reduction products).
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf-life at standard storage conditions (25°C) .

Basic Question: How can researchers ensure reproducibility in this compound-based experiments?

Answer:

  • Detailed Documentation: Record synthesis parameters (e.g., solvent purity, catalyst batch, reaction time) and analytical instrument settings (e.g., NMR pulse sequences, MS ionization modes) .
  • Reference Standards: Use certified materials (e.g., NIST-traceable compounds) for calibration.
  • Collaborative Validation: Share raw data (e.g., NMR FID files, chromatograms) via repositories like Chemotion or RADAR4Chem to enable cross-lab verification .

Advanced Question: What strategies are effective in elucidating the reaction mechanisms involving this compound in cross-coupling reactions?

Answer:
Mechanistic studies require:

  • Intermediate Trapping: Use quenching agents (e.g., methanol) to isolate and characterize transient species via in situ IR or ESR spectroscopy.
  • Kinetic Isotope Effects (KIE): Compare reaction rates of isotopologs (e.g., deuterated vs. protiated substrates) to identify rate-determining steps.
  • Computational Studies: Perform DFT calculations to map potential energy surfaces and transition states, validated against experimental kinetic data .

Advanced Question: How can researchers address conflicting literature reports on the biological activity of this compound derivatives?

Answer:

  • Meta-Analysis: Conduct a systematic review of existing studies using PRISMA guidelines to identify methodological inconsistencies (e.g., assay protocols, cell lines) .
  • Dose-Response Reassessment: Reproduce key experiments with standardized concentrations (e.g., IC₅₀ values) and controls.
  • Structural-Activity Relationship (SAR) Studies: Synthesize derivatives with modified substituents (e.g., nitro→amino groups) to isolate contributing factors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Nitrocinnamonitrile

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